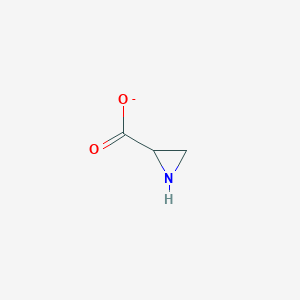

Aziridine-2-carboxylate

Description

Significance of Aziridine (B145994) Ring Systems in Organic Synthesis

Aziridines are three-membered heterocyclic compounds containing a nitrogen atom and two carbon atoms. The considerable ring strain of this system, estimated to be around 26-27 kcal/mol, is a key determinant of their chemical reactivity. clockss.org This inherent strain provides a potent thermodynamic driving force for ring-opening reactions, making aziridines versatile intermediates in organic synthesis. illinois.eduscispace.com Synthetic chemists have extensively explored the diverse transformations of aziridine-containing compounds, harnessing their reactivity for the construction of more complex molecular architectures. illinois.edu

The utility of aziridines is underscored by their role as precursors to a wide variety of nitrogen-containing molecules. Through regio- and stereoselective ring-opening reactions, chiral aziridines can provide access to amines with well-defined stereochemistry at both the α and β positions. scispace.com This feature is particularly valuable in asymmetric synthesis. Furthermore, many compounds incorporating the aziridine ring system exhibit significant biological activity, including anticancer and antimicrobial properties, which further fuels interest in their synthesis and chemical manipulation. bas.bgresearchgate.net The development of reliable methods for preparing aziridines and for controlling their subsequent ring-opening transformations have been major areas of focus in modern synthetic chemistry. illinois.edu

Table 1: General Properties of the Aziridine Ring System

| Property | Description |

|---|---|

| Structure | Three-membered ring containing one nitrogen and two carbon atoms. |

| Ring Strain | Approximately 26-27 kcal/mol, leading to high reactivity. clockss.org |

| Reactivity | Prone to nucleophilic ring-opening reactions to relieve strain. illinois.edu |

| Synthetic Utility | Serve as key intermediates for the synthesis of amino alcohols, diamines, and other nitrogenous compounds. scispace.comresearchgate.net |

| Chirality | Can be synthesized in enantiomerically pure forms, serving as valuable chiral building blocks. scispace.com |

Aziridine-2-carboxylates as Versatile Synthetic Intermediates

Aziridine-2-carboxylates are a specific subclass of aziridines that feature a carboxylate (or ester) group attached to one of the ring carbons. This functional group significantly influences the molecule's reactivity and makes it an exceptionally versatile tool for organic synthesis. clockss.orgchemrxiv.org Enantioenriched aziridine-2-carboxylates are highly valued as chiral building blocks for the synthesis of bioactive molecules and natural products. chemrxiv.orgchemrxiv.org For instance, they are crucial synthetic intermediates in the total synthesis of complex molecules like dynobacin A. chemrxiv.org

The strategic placement of the carboxylate group, often in conjunction with an activating group on the aziridine nitrogen, allows for precise control over nucleophilic ring-opening reactions. clockss.orgscispace.com Depending on the reaction conditions and the nature of the substituents, nucleophilic attack can be directed to either the C2 or C3 position of the aziridine ring. This controlled regioselectivity is a cornerstone of their synthetic utility, providing access to a- and ß-amino acid derivatives. clockss.orgscispace.com

The versatility of aziridine-2-carboxylates extends beyond simple ring-opening. The carboxylate moiety itself can be transformed into other functional groups, and the aziridine ring can participate in various reactions such as 1,3-dipolar cycloadditions. chemrxiv.org The ability to undergo these distinct transformations makes aziridine-2-carboxylates powerful and adaptable intermediates in the assembly of complex nitrogen-containing heterocyclic structures and other valuable organic compounds. chemrxiv.orgscispace.com

Table 2: Synthetic Versatility of Aziridine-2-carboxylates

| Transformation Type | Description | Resulting Product Class |

|---|---|---|

| Nucleophilic Ring Opening (C3 Attack) | Attack of a nucleophile at the carbon atom not bearing the carboxylate group. clockss.orgscispace.com | α-Amino acid derivatives. clockss.org |

| Nucleophilic Ring Opening (C2 Attack) | Attack of a nucleophile at the carbon atom bearing the carboxylate group. scispace.com | β-Amino acid derivatives. scispace.com |

| 1,3-Dipolar Cycloaddition | Thermal or photochemical ring opening to form an azomethine ylide, which then reacts with a dipolarophile. chemrxiv.orgresearchgate.net | Pyrrolidines and other five-membered heterocycles. researchgate.net |

| Ester Group Interconversion | Transformation of the carboxylate ester into other functional groups like amides or alcohols. chemrxiv.org | Aziridine-2-carboxamides, Aziridine-2-methanols. nih.gov |

| Ring Expansion | Rearrangement reactions that lead to the formation of larger heterocyclic rings. scispace.com | Oxazoles, Imidazoles, Piperidines. researchgate.net |

Structure

2D Structure

3D Structure

Propriétés

Formule moléculaire |

C3H4NO2- |

|---|---|

Poids moléculaire |

86.07 g/mol |

Nom IUPAC |

aziridine-2-carboxylate |

InChI |

InChI=1S/C3H5NO2/c5-3(6)2-1-4-2/h2,4H,1H2,(H,5,6)/p-1 |

Clé InChI |

WBGBOXYJYPVLQJ-UHFFFAOYSA-M |

SMILES canonique |

C1C(N1)C(=O)[O-] |

Origine du produit |

United States |

Synthetic Methodologies for Aziridine 2 Carboxylates and Derivatives

Foundational Synthetic Routes to Aziridine-2-carboxylates

Intramolecular Displacement Reactions

One of the most direct and conceptually straightforward methods for constructing the aziridine (B145994) ring is through intramolecular nucleophilic displacement. This strategy typically involves a 1,2-amino alcohol precursor, which is often derived from readily available amino acids. clockss.org The core principle of this reaction is the conversion of the hydroxyl group into a suitable leaving group, which is then displaced by the neighboring amine or amide anion to facilitate ring closure. clockss.org

The reaction is stereospecific and requires the amine and the leaving group to be in a trans coplanar arrangement for the cyclization to occur efficiently. clockss.org A common method involves treating the amino alcohol with reagents like triphenylphosphine (B44618) (Ph3P) in combination with bromine (Br2) or carbon tetrachloride (CCl4). clockss.org

A notable application of this method is the preparation of N-trityl (Tr) protected aziridine-2-carboxylates from the benzyl (B1604629) esters of N-Tr-(S)-serine or N-Tr-(S)-threonine. Treatment with sulfuryl chloride and triethylamine (B128534) at low temperatures affords the desired aziridines in high yields. clockss.org The bulkiness of the N-trityl protecting group is crucial for favoring the cyclization process. clockss.org Furthermore, this strategy was successfully employed in the asymmetric synthesis of the antiviral drug Oseltamivir, where an aziridine intermediate was formed from an azido (B1232118) alcohol derivative in 88% yield via an intramolecular substitution. clockss.org

| Precursor | Reagents | Product | Yield (%) |

| N-Tr-(S)-serine Benzyl Ester | SO2Cl2, Et3N, -50 °C | N-Tr-aziridine-2-carboxylate | 90% clockss.org |

| N-Tr-(S)-threonine Benzyl Ester | SO2Cl2, Et3N, -50 °C | N-Tr-3-methyl-aziridine-2-carboxylate | 94% clockss.org |

| 2-azidocyclohexenyl methanesulfonate | 1. Ph3P, THF; 2. Et3N, THF-H2O | Bicyclic aziridine intermediate for Oseltamivir | 88% clockss.org |

Gabriel-Cromwell Type Aziridine Synthesis

The Gabriel-Cromwell reaction is a classic and widely utilized method for synthesizing aziridines, including aziridine-2-carboxylate derivatives. nih.gov This approach involves the cyclization of halogenated substrates, such as dihalogen derivatives or halogenated olefins, with amines. nih.gov The reaction can also be performed with haloamines. clockss.org For instance, 1,2-dibromoalkanes, which can be prepared from the bromination of alkenes, react with amines to yield racemic aziridines. clockss.org

This methodology has proven effective for the synthesis of N-protected 3-arylaziridine-2-carboxylates. Specifically, trans-methyl N-Ts-3-arylaziridinecarboxylates and their corresponding nosyl (Ns) derivatives have been synthesized in good to excellent yields by reacting alkyl cinnamate-derived haloamines with potassium carbonate in acetonitrile (B52724). clockss.org The asymmetric variant of the Gabriel-Cromwell reaction has also been developed, employing chiral auxiliaries like camphorsultam to achieve stereocontrol. clockss.org More recently, the synthesis of N-sugar substituted chiral aziridines was accomplished using this reaction. nih.gov

| N-Protecting Group | Substrate | Yield Range (%) |

| Tosyl (Ts) | Alkyl cinnamate-derived haloamines | 83-97% clockss.org |

| Nosyl (Ns) | Alkyl cinnamate-derived haloamines | 75-94% clockss.org |

Cyclization Strategies from β-Amino Acid Derivatives

The cyclization of derivatives of amino acids, particularly β-amino alcohols, represents a key strategy for forming aziridine-2-carboxylates. clockss.orgnih.gov This approach is a specific application of the intramolecular displacement reactions discussed previously, where the amino acid provides the chiral backbone and the necessary amine and carboxylate functionalities. The process hinges on activating the hydroxyl group in a β-amino alcohol to create a good leaving group, which is subsequently displaced by the nitrogen atom to form the three-membered ring. clockss.orgnih.gov

For example, the methanesulfonyl O-activation of the hydroxyl group in β-amino alcohol substrates has been used to obtain a series of N-alkylated trans-3-phenylaziridine-2-carboxylates. nih.gov Similarly, α-amino-β-halo-esters, which can be derived from precursors like cinnamates, undergo cyclization to form aziridine-2-carboxylates under mild basic conditions, such as in the presence of potassium carbonate, without racemization. nih.gov This highlights the utility of amino acid derivatives as versatile precursors for stereocontrolled aziridine synthesis.

Catalytic Approaches to this compound Synthesis

Transition Metal-Catalyzed Aziridination Reactions

The addition of a nitrogen atom to a carbon-carbon double bond is a powerful method for aziridine synthesis, often facilitated by transition metal catalysts. These reactions typically involve the generation of active nitrene species from various precursors, which are then transferred to an olefin. nih.gov

Copper salts are among the most effective and widely studied catalysts for aziridination reactions. nih.govnih.gov The classical Evans aziridination is a prime example, utilizing a nitrene precursor like PhI=NTs (N-(p-toluenesulfonyl)imino]phenyliodinane) to react with olefinic substrates, such as cinnamates, in the presence of a copper catalyst. nih.gov This method is a practical route for synthesizing trans-3-arylated aziridine-2-carboxylates. nih.gov

Significant research has focused on developing asymmetric versions of this reaction by employing chiral ligands to control the stereochemical outcome. Chiral salen-type ligands and binaphthyldiimine ligands have been used in conjunction with copper catalysts for the asymmetric aziridination of cinnamates, achieving good yields and high enantioselectivities. uni.lu Various copper(II) complexes have been designed and screened for catalytic nitrene transfer. nih.govacs.org For instance, specific copper(II) complexes supported by pyridylmethyl-appended diazacycloalkane ligands have been shown to be efficient catalysts for the aziridination of styrene (B11656) with PhINTs, achieving yields of 80-90%. nih.govacs.org

| Catalyst System | Substrate Type | Key Features |

| Cu salts / PhI=NTs | Cinnamates, Chalcones | Classical Evans aziridination, forms trans-aziridines nih.gov |

| Copper / Chiral Salen Ligands | Cinnamates | Asymmetric synthesis, yields 60–90%, 61–93% ee uni.lu |

| Copper / Chiral Binaphthyldiimine Ligands | Cinnamates | Asymmetric synthesis, yields 47–92%, 11–97% ee uni.lu |

| Yb(OTf)3-CuI relay system | Electron-deficient vinylarenes | Catalyzes reaction with unprotected primary alkyl amines organic-chemistry.org |

Other Metal-Mediated Aziridination Protocols

Beyond the more common copper and rhodium-catalyzed reactions, a variety of other metals have been demonstrated to effectively mediate the synthesis of aziridine-2-carboxylates. These protocols often provide alternative reactivity and selectivity profiles. For instance, first-row transition metals such as iron, cobalt, and manganese have been explored for nitrene transfer reactions to olefins. mdpi.comnih.gov In a comparative study, complexes of manganese(II), iron(II), cobalt(II), and nickel(II) supported by a pyridinophane macrocycle were used to catalyze the aziridination of para-substituted styrenes with PhI=NTs. mdpi.comnih.gov While these metals showed modest efficacy, the corresponding copper(I) and copper(II) complexes provided high yields, highlighting the superior performance of copper in this specific ligand environment. mdpi.comnih.gov

Cobalt-based metalloradical catalysis has emerged as a powerful tool for the radical aziridination of alkenes. nih.gov Specifically, cobalt(II) complexes of D2-symmetric chiral amidoporphyrins can activate carbonyl azides, such as 2,2,2-trichloroethoxycarbonyl azide (B81097) (TrocN3), at room temperature under neutral conditions. nih.gov This methodology is applicable to both aromatic and electron-deficient olefins, yielding N-carbonyl aziridines with excellent enantioselectivities. nih.gov

Early transition metals like titanium have also been investigated for nitrene transfer reactions, although their application in this compound synthesis is less common. umn.edu The propensity of these metals to exist in high oxidation states presents challenges for developing catalytic cycles that involve redox processes. umn.edu Nevertheless, their unique reactivity continues to be an area of active research.

Furthermore, rhodium(III) indenyl catalysts have been shown to facilitate the enantioselective aziridination of unactivated terminal alkenes, a challenging class of substrates. nih.govacs.org This method provides a valuable route to a range of enantioenriched aziridines under mild conditions. nih.govacs.org

Table 1: Comparison of Metal Catalysts in the Aziridination of para-Substituted Styrenes mdpi.com

| Metal Catalyst (M) in [(tBuN4)MII(MeCN)2]2+ | Substrate (4-X-styrene) | Yield (%) |

| Mn(II) | 4-H-styrene | 25 |

| Fe(II) | 4-H-styrene | 30 |

| Co(II) | 4-H-styrene | 15 |

| Ni(II) | 4-H-styrene | 10 |

| Cu(II) | 4-H-styrene | 85 |

| Cu(I) in [(tBuN4)CuI(MeCN)]+ | 4-H-styrene | 95 |

Organocatalytic Methods for this compound Formation

Organocatalysis provides a valuable metal-free alternative for the synthesis of aziridine-2-carboxylates, often proceeding through different mechanistic pathways than metal-mediated transformations. mdpi.com These methods can offer advantages in terms of cost, toxicity, and operational simplicity.

One prominent organocatalytic approach involves the aza-Michael addition of a nitrogen source to an α,β-unsaturated carbonyl compound, followed by intramolecular cyclization. Chiral amines and their derivatives are frequently employed as catalysts to induce enantioselectivity. nih.gov For instance, the enantioselective aziridination of α,β-unsaturated aldehydes can be achieved using chiral aminocatalysts, leading to the formation of 3-arylated aziridine aldehydes which can be subsequently oxidized to the corresponding carboxylates. nih.gov

Brønsted acids have also been utilized as organocatalysts for aziridination reactions. nih.gov Pyridinium (B92312) salts, acting as Brønsted acids, have been shown to catalyze the cis-selective synthesis of 3-aryl aziridine-2-carboxylates from imines and ethyl diazoacetate. nih.gov For example, 10 mol% of pyridinium triflate can effectively promote this transformation, yielding a variety of substituted aziridines in good yields (70-99%). nih.gov

Furthermore, tertiary amines such as 1,4-diazabicyclo[2.2.2]octane (DABCO) can catalyze the reaction of imines with phenacyl bromide derivatives to generate functionalized aziridines with high trans diastereoselectivity. organic-chemistry.org This one-pot process involves the in situ formation of an ammonium (B1175870) ylide, which then reacts with the imine. organic-chemistry.org While this method has been primarily demonstrated for the synthesis of aziridinyl ketones, it represents a viable strategy that could be adapted for carboxylate derivatives.

Phase-transfer catalysis offers another organocatalytic route to aziridines. Although less commonly applied to aziridine-2-carboxylates specifically, this methodology has proven effective for the synthesis of other aziridine derivatives and holds potential for future development in this area.

Nitrene Transfer and Carbene Addition Strategies

The formation of the aziridine ring can be efficiently achieved through nitrene transfer to olefins or carbene addition to imines. These strategies are conceptually powerful and have been realized through various catalytic systems.

Nitrene Transfer: In this approach, a nitrene equivalent is added across a carbon-carbon double bond of an alkene ester. Transition metal catalysts are often employed to mediate this transformation, generating a metal-nitrenoid intermediate that then reacts with the olefin. mdpi.comnih.gov A wide range of metals, including copper, rhodium, iron, and cobalt, have been shown to catalyze nitrene transfer. mdpi.comnih.govharvard.edu For example, copper(I) and copper(II) complexes supported by pyridinophane ligands are highly effective for the aziridination of styrenes with PhI=NTs as the nitrene source. mdpi.comnih.gov The choice of metal and ligand can significantly influence the efficiency and selectivity of the reaction. mdpi.comnih.gov First-row transition metals like iron can generate reactive, high-spin imido radical intermediates from organic azides, leading to chemoselective nitrene transfer. harvard.edu

Carbene Addition to Imines: This strategy involves the reaction of a carbene or carbenoid with an imine to form the aziridine ring. Diazo compounds, particularly ethyl diazoacetate (EDA), are common carbene precursors. The reaction is typically catalyzed by a Lewis or Brønsted acid, which activates the imine towards nucleophilic attack by the diazo compound. msu.edu This approach, often referred to as the aza-Darzens reaction, is a reliable method for producing aziridine-2-carboxylates. msu.edu Both metal-based Lewis acids (e.g., complexes of boron, ytterbium) and organocatalysts (e.g., chiral phosphoric acids) have been successfully employed. msu.eduacs.org The stereochemical outcome of the reaction (cis vs. trans) can often be controlled by the choice of catalyst and reaction conditions. msu.edu

Asymmetric Synthesis of Enantioenriched Aziridine-2-carboxylates

Enantioselective Aziridination of Imines

The catalytic asymmetric aziridination of imines with diazo compounds is a direct and highly effective method for producing enantioenriched aziridine-2-carboxylates. This approach relies on a chiral catalyst to control the stereochemistry of the newly formed stereocenters.

Chiral Brønsted acids have emerged as powerful catalysts for this transformation. acs.org For example, BINOL-derived chiral phosphoric acids can catalyze the reaction of N-Boc-imines with diazoacetamides, affording trans-aziridines in excellent yields and with high enantioselectivities. acs.org Similarly, chiral polyborate Brønsted acids derived from VANOL and VAPOL ligands have been successfully used in the reaction of imines with ethyl diazoacetate to produce cis-aziridines with high enantiomeric excess. msu.edumsu.edu The catalyst system derived from (S)-VAPOL and B(OPh)3 has been shown to be effective for a range of 3-aryl-NH-aziridines. nih.gov

Chiral Lewis acids have also been extensively studied for this purpose. While early attempts with various chiral Lewis acids provided modest enantioselectivity, the development of more sophisticated catalytic systems has led to significant improvements. msu.edu

The choice of both the chiral catalyst and the substituents on the imine and diazo compound can have a profound impact on the stereochemical outcome, allowing for the selective synthesis of either cis or trans isomers. msu.edu

Table 2: Enantioselective Aziridination of N-Boc-imines with Diazoacetamides Catalyzed by Chiral Phosphoric Acid acs.org

| Imine Ar group | Yield (%) | trans/cis ratio | ee (%) of trans isomer |

| C6H5 | 95 | >99:1 | 96 |

| 4-MeC6H4 | 96 | >99:1 | 97 |

| 4-MeOC6H4 | 94 | >99:1 | 95 |

| 4-ClC6H4 | 97 | >99:1 | 98 |

| 2-Naphthyl | 93 | >99:1 | 94 |

Kinetic Resolution Techniques for Aziridine-2-carboxylates

Kinetic resolution is a powerful strategy for obtaining enantioenriched aziridine-2-carboxylates from a racemic mixture. This technique relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent, allowing for the separation of the unreacted, enantioenriched starting material and the chiral product.

A notable example is the copper hydride-catalyzed reductive kinetic resolution of racemic 2H-azirine-2-carboxylates. chemrxiv.orgchemrxiv.orgresearchgate.net In this process, one enantiomer of the 2H-azirine is preferentially reduced to the corresponding N-H this compound, leaving the other enantiomer of the 2H-azirine unreacted and thus enantioenriched. chemrxiv.orgchemrxiv.orgresearchgate.net This method can provide N-H aziridines with excellent diastereoselectivity (>20:1) and high enantioselectivity (up to 94% ee). chemrxiv.orgchemrxiv.orgresearchgate.net

Parallel kinetic resolution (PKR) is a variation where both enantiomers of the racemate react at similar rates but are converted into two different, separable chiral products. nih.gov Chiral phosphoric acids have been used to catalyze the asymmetric hydrolytic ring-opening of racemic aziridines in a PKR process, yielding enantioenriched amino alcohol derivatives. nih.govrsc.org While not directly yielding aziridine-2-carboxylates, this demonstrates the potential of PKR in resolving aziridine derivatives.

Enzymatic methods have also been applied to the kinetic resolution of aziridines, although their application to aziridine-2-carboxylates is less documented. nih.gov These methods often involve the enantioselective hydrolysis or acylation of a functional group attached to the aziridine ring. rsc.org

Chiral Auxiliary-Controlled Synthesis

The use of chiral auxiliaries is a well-established and reliable method for controlling stereochemistry in organic synthesis. nih.govwikipedia.orgsigmaaldrich.com In this approach, a chiral molecule is temporarily attached to the substrate, directing the stereochemical course of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary can be removed and often recovered. sigmaaldrich.com

For the synthesis of aziridine-2-carboxylates, chiral auxiliaries can be attached to either the diazoacetate component or the imine. Camphorsultam is a widely used chiral auxiliary for this purpose. nih.govacs.orgwikipedia.org For instance, N-α-diazoacyl camphorsultams have been reacted with aldimines and ketimines in the presence of a Brønsted acid catalyst to produce trisubstituted aziridines with high stereoselectivity. nih.govacs.orgfigshare.com The rigid camphor (B46023) backbone effectively shields one face of the reactive intermediate, leading to a highly diastereoselective attack on the imine. nih.gov

Evans-type oxazolidinone auxiliaries are another class of effective chiral controllers. wikipedia.org While their application in aziridination is well-documented for other substrates, their use in the direct synthesis of aziridine-2-carboxylates is also a viable strategy.

The key advantage of using chiral auxiliaries is the high level of stereocontrol that can often be achieved, providing a predictable route to enantiomerically pure aziridine-2-carboxylates. researchgate.net The main drawback is the need for additional synthetic steps to attach and remove the auxiliary.

Table 3: Diastereoselective Synthesis of Trisubstituted Aziridines using N-α-diazoacyl Camphorsultam nih.gov

| Imine | Diazoacyl Camphorsultam | Yield (%) | Diastereomeric Ratio |

| PhCH=N-PMB | Me-diazoacyl | 85 | >99:1 |

| 4-ClC6H4CH=N-PMB | Me-diazoacyl | 82 | >99:1 |

| PhCH=N-PMB | Et-diazoacyl | 78 | 98:2 |

| Me2C=N-PMB | Me-diazoacyl | 75 | 95:5 |

| PMB = p-methoxybenzyl |

Stereoselective Approaches from Chiral Pool Precursors

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, and the "chiral pool" provides a valuable source of readily available, optically active starting materials. Natural products such as amino acids and sugars serve as convenient precursors for the stereoselective synthesis of aziridine-2-carboxylates. This approach leverages the inherent chirality of the starting material to control the stereochemistry of the final aziridine product.

A common strategy involves the conversion of 1,2-amino alcohols, which can be derived from natural α-amino acids, into aziridines. clockss.org For instance, enantiomerically pure aziridine-2-carboxylic acid and its 3-methyl derivative have been successfully synthesized from L-serine and L-threonine, respectively. ru.nl The synthesis typically proceeds via the activation of the hydroxyl group to form a good leaving group, followed by an intramolecular nucleophilic substitution by the amine. This ring-closure reaction is generally stereospecific. clockss.org For example, benzyl this compound can be prepared from serine benzyl ester using diethoxytriphenylphosphorane. ru.nl

The choice of protecting groups for the amine and the carboxylate functionalities is crucial for achieving high yields in the cyclization step. clockss.org This method provides a direct and reliable route to optically active N-unsubstituted and N-substituted aziridine-2-carboxylates, making it a foundational strategy in the field.

Modern and Diversified Synthetic Protocols

In addition to classical methods, contemporary research has focused on developing more diverse and efficient protocols for this compound synthesis. These modern strategies, including Michael-induced ring closures, multi-component reactions, and novel diastereoselective preparations, offer significant advantages in terms of efficiency, diversity, and stereochemical control.

Michael-Induced Ring-Closure (MIRC) Strategies

The Michael-Induced Ring-Closure (MIRC) strategy is a powerful method for the synthesis of substituted aziridine-2-carboxylates. core.ac.uk This approach typically involves the Michael addition of an amine to an α-halo-α,β-unsaturated ester. The resulting β-amino-α-halo ester intermediate then undergoes an intramolecular nucleophilic substitution to form the aziridine ring. ru.nl

A key advantage of the MIRC strategy is its versatility, allowing for the use of a wide range of nucleophiles, which in turn leads to a broad diversity of functionalized aziridine products. core.ac.uk This process is also referred to as an aza-Michael initiated ring closure (aza-MIRC) reaction. researchgate.net Research has shown that this reaction can be high-yielding and proceeds under mild conditions. researchgate.net

Furthermore, when chiral substrates are employed, the ring-closure step can proceed with a high degree of diastereoselectivity. core.ac.uk This allows for the synthesis of optically active, substituted aziridine-2-carboxylates from chiral precursors. The MIRC strategy represents a convergent and flexible approach to constructing the aziridine ring with concomitant introduction of substituents.

Multi-Component Reactions for this compound Assembly

Multi-component reactions (MCRs), where three or more reagents are combined in a single step to form a product that incorporates portions of all reactants, have emerged as a highly efficient tool for synthesizing complex molecules. nih.gov In the context of aziridine synthesis, the first multi-component catalytic asymmetric aziridination has been developed, yielding aziridine-2-carboxylic esters with very high diastereo- and enantioselectivity. nih.govacs.org

This reaction typically involves the simultaneous addition of an aldehyde, an amine, and a diazoacetate in the presence of a chiral catalyst. nih.govnih.gov Chiral Brønsted acid catalysts, such as those derived from VANOL and VAPOL ligands in the form of boroxinate (BOROX) species, have proven highly effective. nih.govnih.govmdpi.com This method is applicable to both aromatic and aliphatic aldehydes, expanding the scope beyond what is achievable with pre-formed imines. nih.govacs.org

Another notable example is the Joullié–Ugi three-component reaction (JU-3CR), which utilizes 2H-azirines as cyclic imine precursors. The reaction of a 2H-azirine with a carboxylic acid and an isocyanide, often catalyzed by a Lewis acid like zinc chloride (ZnCl₂), provides a direct route to N-acylaziridine-2-carboxamide and phosphonate (B1237965) derivatives with good yields and high diastereoselectivity. mdpi.com

The following table summarizes representative results from a multi-component catalytic asymmetric aziridination reaction.

| Entry | Aldehyde | Catalyst Loading (mol%) | Yield (%) | Diastereomeric Ratio (cis:trans) | Enantiomeric Excess (ee %) |

| 1 | 4-MeO-C₆H₄CHO | 5 | 94 | >50:1 | 97 |

| 2 | C₆H₅CHO | 5 | 90 | >50:1 | 97 |

| 3 | 4-Cl-C₆H₄CHO | 5 | 92 | >50:1 | 96 |

| 4 | 2-NaphthylCHO | 3 | 92 | >50:1 | 96 |

| 5 | (E)-Cinnamaldehyde | 5 | 86 | >50:1 | 98 |

| 6 | Cyclohexanecarboxaldehyde | 5 | 78 | >50:1 | 97 |

Data compiled from studies on catalytic asymmetric aziridination. nih.gov

Diastereoselective Preparation of Substituted Aziridine-2-carboxylates

The development of highly diastereoselective methods for the synthesis of aziridine-2-carboxylates is crucial for their application as chiral building blocks. Several powerful strategies have been established to control the relative stereochemistry of substituents on the aziridine ring.

One prominent method is the aza-Darzens reaction, which involves the reaction of an imine with an enolate. The one-pot, highly diastereoselective aza-Darzens reaction between lithium α-bromo enolates and enantiopure sulfinimines (N-sulfinyl imines) is an important route for the asymmetric construction of aziridine-2-carboxylates. nih.gov Similarly, the aza-Corey-Chaykovsky aziridination of N-tert-butanesulfinyl ketimino esters provides a general and scalable pathway to α-quaternary aziridine-2-carboxylates with high diastereoselectivity. nih.gov

Kinetic resolution of racemic starting materials also offers a powerful approach. A copper hydride-catalyzed reductive kinetic resolution of racemic 2H-azirines has been developed for the asymmetric preparation of N-H aziridine-2-carboxylates. This method achieves excellent diastereoselectivity (>20:1) and high enantioselectivity (up to 94%). chemrxiv.orgchemrxiv.org

The aforementioned Joullié–Ugi three-component reaction of phosphorylated 2H-azirines also demonstrates high diastereoselectivity, affording N-acylaziridines with diastereomeric ratios up to 98:2. mdpi.com

The table below highlights the high levels of diastereoselectivity achieved in various synthetic approaches.

| Method | Substrates | Catalyst/Reagent | Diastereomeric Ratio (dr) |

| Aza-Corey-Chaykovsky | N-tert-Butanesulfinyl ketimino esters + Sulfonium ylide | - | High diastereoselectivity |

| Reductive Kinetic Resolution | Racemic 2H-azirines | Copper Hydride Complex | >20:1 |

| Joullié–Ugi 3CR | 2H-azirine phosphonates, carboxylic acids, isocyanides | ZnCl₂ | up to 98:2 |

| Aza-Darzens Reaction | Enantiopure sulfinimines + Lithium α-bromo enolates | - | Highly diastereoselective |

This table summarizes findings on diastereoselective preparations. mdpi.comnih.govnih.govchemrxiv.orgchemrxiv.org

Reactivity and Mechanistic Transformations of Aziridine 2 Carboxylates

Nucleophilic Ring-Opening Reactions of Aziridine-2-carboxylates

The course of nucleophilic ring-opening reactions of aziridine-2-carboxylates is governed by several factors, including the nature of the nucleophile, the substituents on the aziridine (B145994) ring, and the reaction conditions. These reactions can proceed with a high degree of regio- and stereocontrol, providing access to a wide array of functionalized amino acid derivatives.

Regioselectivity and Stereospecificity in Ring Opening

The nucleophilic attack on an unsymmetrically substituted aziridine-2-carboxylate can theoretically occur at either of the two ring carbons (C2 or C3), leading to two possible regioisomers. The regioselectivity of this process is influenced by a combination of steric and electronic effects. Generally, for aziridines activated with an electron-withdrawing group on the nitrogen, heteroatom nucleophiles tend to attack the less sterically hindered β-carbon (C3). clockss.org However, the outcome can be altered by the specific substituents on the ring and the nature of the incoming nucleophile. For instance, in some cases, attack is favored at the more hindered carbon atom. nih.gov

The ring-opening of aziridine-2-carboxylates is typically a stereospecific process. This means that the stereochemistry of the starting aziridine dictates the stereochemistry of the product. The reaction generally proceeds via an S(_N)2 mechanism, involving the inversion of configuration at the carbon atom that is attacked by the nucleophile. This stereospecificity is crucial for the synthesis of enantiomerically pure amino acid derivatives from chiral aziridines. clockss.org The intramolecular nucleophilic displacement to form the aziridine ring itself is also a stereospecific reaction, requiring a trans coplanar relationship between the amine and the leaving group. clockss.org

Reactions with Heteroatom Nucleophiles

Nitrogen-based nucleophiles are commonly employed in the ring-opening of aziridine-2-carboxylates to synthesize α,β-diamino acid derivatives. Reagents such as amines, hydrazines, and azides readily attack the aziridine ring, typically at the C3 position, leading to the corresponding β-substituted-α-amino acids. clockss.org Sodium azide (B81097), for instance, has been traditionally used for the ring-opening of activated aziridines. clockss.org The resulting azido-amino esters can be further elaborated into a variety of other functional groups.

| Nucleophile | Product Type | Regioselectivity |

| Amines | β-Amino-α-amino acids | Attack at C3 |

| Hydrazines | β-Hydrazino-α-amino acids | Attack at C3 |

| Azides | β-Azido-α-amino acids | Attack at C3 |

Sulfur nucleophiles, particularly thiols, are highly effective for the ring-opening of aziridine-2-carboxylates. The reaction is generally highly regioselective, with the nucleophilic attack occurring at the less substituted carbon atom of the aziridine ring. nih.gov This reaction provides a straightforward route to the synthesis of S-substituted cysteine derivatives. The high reactivity and selectivity of thiols make them valuable reagents in this context, even for less activated aziridines. The synthesis and site-selective conjugation of aziridine-2-carboxylic acid-containing peptides with thiols have been demonstrated both in solution and on solid support. nih.gov

| Nucleophile | Product Type | Regioselectivity |

| Thiols | S-Substituted cysteine derivatives | Attack at the less substituted carbon |

While reports of regioselective ring-opening of this compound derivatives with oxygen nucleophiles are less common, these reactions can be achieved under specific conditions. nih.gov Alcohols can act as nucleophiles, typically attacking the β-carbon atom. The reaction often requires the use of a promoter, such as a Lewis acid like BF(_3)·OEt(_2), to facilitate the ring opening. nih.gov The stereoselective formation of α- and β-O-glycosyl serine conjugates has been accomplished through the ring-opening of aziridine-2-carboxamides with pyranose C1-O-nucleophiles. nih.gov

| Nucleophile | Promoter/Condition | Product Type |

| Alcohols | BF(_3)·OEt(_2) | β-Alkoxy-α-amino acids |

| Carbohydrate hemiacetals | Alkali metal salts | O-Glycosyl serine conjugates |

Reactions with Carbon Nucleophiles

The reactions of aziridine-2-carboxylates with carbon nucleophiles can be more complex compared to those with heteroatom nucleophiles. clockss.org One of the challenges is the potential for non-regioselective attack, where the nucleophile can add to either C2 or C3 of the aziridine ring. rsc.org Furthermore, the ester functionality of the this compound can also be susceptible to nucleophilic attack by organometallic reagents such as organolithium or Grignard reagents. rsc.orgnih.gov

To overcome these challenges, strategies have been developed to direct the regioselectivity of the reaction. One effective approach is the hydrolysis of the ester to the corresponding carboxylic acid. clockss.orgrsc.org This modification has been shown to promote regioselective attack of carbon nucleophiles at the β-carbon of the aziridine, leading to the synthesis of various α-amino acids. rsc.orgrsc.org Higher-order organocuprates have been successfully used as carbon nucleophiles for the regioselective ring opening of N-activated aziridine-2-carboxylic acids. rsc.orgrsc.org

| Nucleophile | Substrate | Regioselectivity |

| Organolithium/Grignard reagents | This compound ester | Attack at ester carbonyl or non-regioselective ring opening |

| Higher-order organocuprates | Aziridine-2-carboxylic acid | Regioselective attack at C3 |

| Lithium trimethylsilylacetylide | Aziridine-2-carboxylic acid | Regioselective attack at C3 |

Reductive Ring Opening Methodologies

The reductive ring opening of aziridine-2-carboxylates represents a significant strategy for the synthesis of β-amino esters. A notable method in this regard is the use of samarium diiodide (SmI₂). This approach, however, presents a challenge in controlling the regioselectivity of the ring opening, as both C-C and C-N bond cleavage can occur. The desired pathway involves the cleavage of the C2-N bond to yield β-amino esters, while the competing C-C bond cleavage at the C2-C3 position results in the formation of α-amino esters, specifically glycine (B1666218) derivatives. acs.org

The selectivity between these two pathways is intricately linked to the nature of the substituent on the aziridine nitrogen. For the reaction to selectively proceed via C-N bond cleavage, the presence of an activating group on the nitrogen atom is crucial. acs.org Studies have shown that the electron-withdrawing power of this N-activating group directly correlates with the selectivity of the C-N bond cleavage. For instance, sulfonyl groups tend to provide higher selectivity for the desired β-amino ester product compared to carbamate (B1207046) groups. acs.org This is particularly evident in the case of cis-aziridines bearing a phenyl group at the 3-position. The reduced selectivity observed with cis-aziridines is attributed to the steric release that accompanies C-C bond cleavage, favoring the formation of glycine products. acs.org

In addition to samarium diiodide, other reductive methods have been explored. For example, palladium-catalyzed hydrogenation has been utilized. The choice of reductive agent can dictate the site of ring opening. For instance, the reductive opening of a specific aziridine with samarium diiodide can yield a β-amino ester, while palladium-catalyzed hydrogenation of the same aziridine can result in the formation of an α-amino ester. acs.org This highlights the utility of different reductive methodologies in accessing diverse amino acid derivatives from a common aziridine precursor.

A comprehensive study on the reductive ring opening of aziridine-2-carboxylates with samarium diiodide examined the influence of various factors on the reaction outcome. These factors included the nature of the N-substituent, the substituent at the 3-position, and the stereochemical relationship (cis or trans) between the C3-substituent and the C2-carboxylate group. The findings from this study underscore the importance of the N-activating group in directing the reaction towards the formation of β-amino esters. acs.org

| Reductive Agent | N-Activating Group | C3-Substituent | Stereochemistry | Major Product | Reference |

| Samarium Diiodide | p-Toluenesulfonyl | Aryl/Alkyl | cis/trans | β-Amino Ester | acs.orgnih.gov |

| Samarium Diiodide | 2-(Trimethylsilyl)ethyl sulfonyl | Aryl/Alkyl | cis/trans | β-Amino Ester | acs.orgnih.gov |

| Samarium Diiodide | Carbamate | Phenyl | cis | Mixture of α/β-Amino Esters | acs.org |

| Palladium Hydroxide (B78521) | Boc | - | - | α-Amino Ester | acs.org |

| Magnesium in Methanol | Fmoc | Phenyl | cis | - | acs.org |

Catalytic Enantioselective Ring Opening

The catalytic enantioselective ring opening of aziridines is a powerful method for the synthesis of chiral molecules, including valuable precursors to 1,2-diamines and β-amino acids. nih.gov One notable advancement in this area involves the use of bimetallic catalysts to facilitate the highly enantioselective ring opening of meso-aziridines with silyl (B83357) nucleophiles. nih.gov This cooperative catalysis between two metal centers allows for high yields and excellent enantioselectivities (up to 99% ee) in the formation of 1,2-azidoamides and 1,2-amidonitriles. nih.gov

Another significant strategy for the asymmetric synthesis of aziridine-2-carboxylates is the reductive kinetic resolution of 2H-azirines. A copper hydride-catalyzed kinetic resolution of racemic 2H-azirines has been developed for the preparation of N-H aziridine-2-carboxylates and the corresponding enantioenriched 2H-azirines. chemrxiv.org This method is particularly valuable as N-H aziridine-2-carboxylates are generally stable and can be easily diversified. chemrxiv.org The process has been optimized through extensive catalyst screening, leading to excellent diastereoselectivity (>20:1) and high enantioselectivity (up to 94%). chemrxiv.org

The reactivity of 2H-azirine-2-carboxylates is notable, with a significant calculated total ring strain of 44.6-48 kcal/mol. chemrxiv.org This inherent strain contributes to their utility as synthetic intermediates. The enantioselective nucleophilic addition to 2H-azirines represents a direct approach to chiral aziridine-2-carboxylates. chemrxiv.org

| Catalytic System | Substrate | Nucleophile | Product | Enantioselectivity (ee) | Reference |

| Bimetallic Catalyst | meso-Aziridine | Silyl Azide | 1,2-Azidoamide | Up to 99% | nih.gov |

| Bimetallic Catalyst | meso-Aziridine | Silyl Cyanide | 1,2-Amidonitrile | Up to 99% | nih.gov |

| Copper Hydride | Racemic 2H-Azirine | Hydride | N-H this compound | Up to 94% | chemrxiv.org |

Influence of N-Activating Groups on Ring Opening Reactivity

The reactivity of the aziridine ring towards nucleophilic attack is significantly enhanced by the presence of an electron-withdrawing group on the nitrogen atom. clockss.orgnih.gov These N-activating groups serve to stabilize the developing negative charge and make the nitrogen a better leaving group, thus facilitating ring opening. nih.gov In contrast, non-activated aziridines, which bear electron-donating groups on the nitrogen, are relatively stable and less reactive towards nucleophiles. nih.govmdpi.com

The choice of N-activating group has a profound impact on the regioselectivity of the ring-opening reaction. For instance, in the reductive ring opening of 3-substituted aziridine-2-carboxylates with samarium diiodide, the selectivity between C-N and C-C bond cleavage is directly correlated with the electron-withdrawing strength of the N-substituent. acs.org Strongly activating groups, such as p-toluenesulfonyl (tosyl), lead to exclusive C-N bond cleavage, yielding β-amino esters. acs.orgnih.gov Similarly, the 2-(trimethylsilyl)ethyl sulfonyl (SES) group, which is easier to remove, also provides high selectivity for the C-N cleavage product. acs.orgnih.gov Carbamate-based activating groups, such as tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), also promote regioselective ring opening with [¹⁸F]fluoride, with the nucleophilic attack occurring exclusively at the most substituted carbon atom to produce α-[¹⁸F]fluoro-β-alanine. nih.gov

In contrast, less activating groups can lead to a mixture of products. For example, with an aryl group in the 3-position, C-C cleavage products are sometimes observed, and this can be particularly pronounced with cis-aziridines, where a nearly equal mixture of the two regioisomers may be formed. acs.orgnih.gov The N-acetyl group has been shown to provide high selectivity for the β-amino ester in the ring opening of a cis-phenyl aziridine, although the isolated yield was moderate. acs.org

The stability of the N-activated this compound itself can also be a factor. For example, the tosyl-activated derivative has been observed to be somewhat unstable at elevated temperatures. nih.gov The nature of the N-substituent also dictates the conditions required for its eventual removal, a crucial consideration in multi-step syntheses.

| N-Activating Group | Electron-Withdrawing Strength | Effect on C-N vs. C-C Cleavage Selectivity | Typical Nucleophiles | Reference |

| p-Toluenesulfonyl (Tosyl) | Strong | High selectivity for C-N cleavage | SmI₂, [¹⁸F]Fluoride | acs.orgnih.govnih.gov |

| 2-(Trimethylsilyl)ethyl sulfonyl (SES) | Strong | High selectivity for C-N cleavage | SmI₂ | acs.orgnih.gov |

| tert-Butyloxycarbonyl (Boc) | Moderate | High regioselectivity for attack at C3 | [¹⁸F]Fluoride | nih.gov |

| Benzyloxycarbonyl (Cbz) | Moderate | High regioselectivity for attack at C3 | [¹⁸F]Fluoride | nih.gov |

| Fluorenylmethyloxycarbonyl (Fmoc) | Moderate | - | - | nih.gov |

| Acetyl | Weak | Moderate selectivity for C-N cleavage | SmI₂ | acs.org |

Ring Expansion Reactions of Aziridine-2-carboxylates

Formation of Oxazolidinones and Related Heterocycles

Aziridine-2-carboxylates serve as versatile precursors for the synthesis of five-membered heterocycles, most notably oxazolidin-2-ones, through ring expansion reactions. A one-pot transformation of 2-functionalized enantiomerically pure aziridines into the corresponding 5-functionalized oxazolidin-2-ones has been developed. bioorg.org This process proceeds with retention of configuration at the C-2 position of the aziridine, which becomes the C-5 position of the oxazolidinone. bioorg.org The reaction is initiated by the acylation of the aziridine nitrogen, which activates the ring for a regioselective opening. bioorg.org For example, the reaction of an enantiomerically pure aziridine-2-carboxylic acid ethyl ester with methyl chloroformate in refluxing acetonitrile (B52724) yields the corresponding 2-oxazolidinone-5-carboxylic acid ethyl ester in high yield. bioorg.org This transformation is believed to proceed through the formation of an intermediate α-chlorocarboxylate. bioorg.org

The scope of this ring expansion has been extended to aziridines bearing other electron-withdrawing groups at the C-2 position, such as vinyl or acyl groups, providing access to a variety of 5-functionalized chiral oxazolidin-2-ones in excellent yields. bioorg.org N-Alkylaziridine-2-carboxylates have also been shown to undergo ring expansion into imidazolidin-2-ones upon reaction with N-alkyl isocyanates in the absence of a catalyst. researchgate.net Interestingly, when the N-alkyl group of the isocyanate is replaced with an N-phenyl group, oxazolidin-2-imines are formed instead. researchgate.net

Furthermore, a nickel-catalyzed cycloaddition of aziridines with isocyanates can produce iminooxazolidine derivatives, which can then isomerize to the corresponding imidazolidinone derivatives with a longer reaction time. nih.gov Lanthanide amides have also been employed as catalysts for the cycloaddition of aziridines with carbon dioxide to afford oxazolidinones under mild conditions. organic-chemistry.org

| This compound Reactant | Reagent | Product | Catalyst | Reference |

| Enantiomerically pure aziridine-2-carboxylic acid ethyl ester | Methyl Chloroformate | 5-Functionalized Oxazolidin-2-one | None | bioorg.org |

| N-Alkylthis compound | N-Alkyl Isocyanate | Imidazolidin-2-one | None | researchgate.net |

| N-Alkylthis compound | N-Phenyl Isocyanate | Oxazolidin-2-imine | None | researchgate.net |

| Aziridine | Isocyanate | Iminooxazolidine/Imidazolidinone | Nickel | nih.gov |

| Aziridine | Carbon Dioxide | Oxazolidinone | Lanthanide Amide | organic-chemistry.org |

Expansion to Other Ring Systems

The inherent ring strain of aziridines makes them valuable building blocks for the synthesis of a diverse array of larger heterocyclic systems through ring expansion reactions. semanticscholar.orgresearchgate.net These transformations often involve a ring-opening step followed by an intramolecular cyclization.

A notable example is the Lewis acid-catalyzed cycloaddition of aziridine-2-carboxylates with isocyanates, which provides a stereospecific route to 4-functionalized imidazolidin-2-ones. rsc.org Similarly, the reaction of trans-aziridine-2-carboxylates with isothiocyanates leads to the formation of corresponding five-membered sulfur-containing heterocycles. researchgate.net

The generation of azomethine ylides from aziridines is a particularly powerful strategy that opens up pathways to various heterocyclic structures via cycloaddition reactions with alkenes, alkynes, and heterocumulenes. researchgate.net This approach has been utilized in the synthesis of a wide range of heterocycles, including but not limited to:

Four-membered rings: Azetidines and β-lactams. researchgate.net

Five-membered rings: Pyrroles, indoles, dihydropyrroles, pyrrolidines, imidazoles, oxazoles, and thiazoles. researchgate.net

Six-membered rings: Piperidines, tetrahydroisoquinolines, dihydropyridin-2-ones, piperazines, pyrazines, pyrimidines, benzoxazines, and morpholines. semanticscholar.orgresearchgate.net

Seven-membered rings: Azepanes, diazepinones, benzodiazepines, benzoxazepines, and benzothiazepines. semanticscholar.orgresearchgate.net

The regioselectivity of the initial ring opening of the aziridine is a critical factor in determining the final heterocyclic product. For instance, the functionalization of 2-substituted aziridine-2-carboxylates can lead to either pyrrolidine (B122466) or piperidine (B6355638) alkaloids depending on the regiochemical pathway of the ring-opening reaction. frontiersin.org Specifically, 2-(3-silylated-hydroxy and 3-keto alkyl) aziridines, prepared from a chiral this compound, react with nucleophiles in a regioselective manner to yield precursors that can be cyclized to either pyrrolidines or piperidines. frontiersin.org

Cycloaddition Chemistry of Aziridine-2-carboxylates

Aziridine-2-carboxylates are valuable substrates in cycloaddition reactions, largely owing to their ability to function as precursors to azomethine ylides. These 1,3-dipoles can then participate in [3+2] cycloaddition reactions with various dipolarophiles to construct five-membered nitrogen-containing heterocycles. rsc.org

The activation of aziridines for cycloaddition often requires the use of a strong Lewis acid or a transition metal. rsc.org For example, an enantioselective [3+2] cycloaddition of donor-acceptor aziridines with N-aryl protected imines has been achieved using a Ni(ClO₄)₂·6H₂O/N,N'-dioxide catalytic system, yielding chiral trans-substituted imidazolidines. rsc.org

In addition to metal-catalyzed reactions, catalyst-free cycloadditions have also been reported. For instance, the reaction of aziridine-2-carboxylates with alkyl isothiocyanates can proceed without a catalyst to form five-membered heterocyclic products. researchgate.net Furthermore, Lewis acid-catalyzed cycloadditions of aziridine-2-carboxylates with isocyanates provide a stereospecific route to functionalized imidazolidin-2-ones. rsc.org

Recent advancements have also explored the use of chalcogen bonding catalysts for the cycloaddition of weakly bonded aziridine-selenide complexes with non-activated alkenes. rsc.org The versatility of aziridine-2-carboxylates is further demonstrated in their use as 1,3-dipolarophiles in reactions with 2H-azirines, which can serve as synthetic equivalents of vinyl nitrenes. This approach has been used in the synthesis of various heterocyclic frameworks, including those found in β-lactams. nih.gov

| This compound Derivative | Reaction Partner | Catalyst/Conditions | Product | Reference |

| Donor-Acceptor Aziridine | N-Aryl Protected Imine | Ni(ClO₄)₂·6H₂O/N,N'-dioxide | trans-Substituted Imidazolidine | rsc.org |

| This compound | Alkyl Isothiocyanate | Catalyst-free | Five-membered Heterocycle | researchgate.net |

| This compound | Isocyanate | Lewis Acid | Imidazolidin-2-one | rsc.org |

| Aziridine-Selenide Complex | Non-activated Alkene | Phosphonium Selenide | - | rsc.org |

| This compound | 2H-Azirine | - | β-Lactam containing heterocycle | nih.gov |

1,3-Dipolar Cycloaddition Reactions (e.g., Azomethine Ylides)

Aziridine-2-carboxylates are valuable precursors for the generation of azomethine ylides, which are highly reactive 1,3-dipoles. The formation of these ylides occurs through the cleavage of a C-C bond within the aziridine ring, a process that can be induced either thermally or by using a Lewis acid catalyst. Once formed, the azomethine ylide can readily participate in [3+2] cycloaddition reactions with a wide range of dipolarophiles.

The process typically begins with the electrocyclic ring-opening of the aziridine, establishing an equilibrium between the aziridine and the corresponding azomethine ylide. This ylide, a C-N-C centered 1,3-dipole, can then react with electron-deficient alkenes or other unsaturated systems. When carbonyl compounds are used as dipolarophiles, the reaction leads to the formation of five-membered oxazolidine (B1195125) rings.

For instance, the thermal ring-opening of an N-aryl aziridine-2,3-dicarboxylate in the presence of benzaldehyde (B42025) yields the corresponding oxazolidine as a mixture of stereoisomers. This transformation underscores the utility of aziridine-2-carboxylates in synthesizing more complex heterocyclic structures. ru.nl Lewis acids, such as nickel(II) and scandium(III) salts, can also catalyze this process, often under milder conditions and with enhanced diastereoselectivity. The Lewis acid coordinates to the aziridine, facilitating the C-C bond cleavage to generate an azomethine ylide, which then undergoes a [3+2] cycloaddition with aldehydes to produce highly substituted oxazolidines. ru.nlchemistrysteps.com

The reaction conditions and the nature of the substituents on both the aziridine and the dipolarophile can influence the stereochemical outcome of the cycloaddition. The table below summarizes selected examples of these reactions.

| Aziridine Reactant | Dipolarophile (Aldehyde) | Catalyst/Conditions | Product | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|---|---|

| N-Tosyl-2,2-dicarboxylate Aziridine | Benzaldehyde | Ni(ClO4)2·6H2O | Substituted Oxazolidine | 94% | >99:1 |

| N-Tosyl-2,2-dicaricarboxylate Aziridine | 4-Nitrobenzaldehyde | Ni(ClO4)2·6H2O | Substituted Oxazolidine | 96% | >99:1 |

| N-Tosyl-2,2-dicarboxylate Aziridine | 2-Furaldehyde | Ni(ClO4)2·6H2O | Substituted Oxazolidine | 85% | >99:1 |

| N-Benzhydryl-aziridine | 4-Chlorobenzaldehyde | Toluene, 110 °C | cis/trans Oxazolidine | 85% | 80:20 |

Functional Group Interconversions at the Carboxylate Moiety

The carboxylate group at the C2 position of the aziridine ring offers a site for various functional group transformations, allowing for the diversification of the molecule's structure without altering the core aziridine ring. These interconversions are crucial for synthesizing a range of derivatives, including amides, alcohols, and other esters.

Ester to Amide/Ketone: this compound esters can be converted into the corresponding amides. For example, trimethylaluminium-mediated aminolysis can transform an ester into a Weinreb amide. These Weinreb amides are valuable intermediates as they can be subsequently reacted with organolithium or Grignard reagents to yield 2-aziridinyl ketones, effectively converting the ester into a ketone. Similarly, robust N,N-dimethyl amides, prepared from the methyl ester, react selectively with organolithium reagents at low temperatures (-78 °C) to afford the corresponding ketones.

Ester Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. However, care must be taken as the strained aziridine ring can be sensitive to harsh reaction conditions, potentially leading to ring-opening. Basic hydrolysis of related aziridinyl nitriles using potassium hydroxide has been shown to yield the potassium salt of the carboxylic acid, demonstrating a successful conversion while maintaining the aziridine core. This transformation is important as the resulting carboxylic acid can prevent undesired side reactions at the carboxylate position during subsequent synthetic steps, such as nucleophilic attack by organometallics.

Ester to Alcohol: The reduction of the ester functionality to a primary alcohol provides another key transformation. This is typically achieved using a strong reducing agent, as milder reagents like sodium borohydride (B1222165) are generally ineffective. Lithium aluminum hydride (LiAlH₄) is commonly used to reduce this compound esters to the corresponding (aziridin-2-yl)methanols. nih.gov This reaction significantly expands the synthetic utility of the aziridine scaffold, providing access to chiral amino alcohols.

| Starting Material | Reagents | Product | Transformation Type |

|---|---|---|---|

| Methyl this compound | 1. Me2NH, Activator 2. R-Li, -78 °C | 2-Aziridinyl ketone | Ester → Amide → Ketone |

| Ethyl this compound | LiAlH4 | (Aziridin-2-yl)methanol | Ester → Alcohol |

| Ethyl this compound | 1. Saponification (e.g., NaOH) 2. H3O+ | Aziridine-2-carboxylic acid | Ester → Carboxylic Acid |

Oxidative Transformations of Aziridine-2-carboxylates

Aziridine-2-carboxylates can undergo oxidative transformations that introduce new functionality. A notable example is the oxidation of the aziridine ring itself to form a 2H-azirine, an unsaturated three-membered heterocycle.

The Swern oxidation provides an effective method for converting N-H aziridine-2-carboxylic esters into 2H-azirine-2-carboxylic esters. ru.nl This reaction utilizes a combination of dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride, followed by a hindered base like triethylamine (B128534), under mild, low-temperature conditions. The reaction proceeds through the oxidation of the N-H bond and subsequent elimination to form the C=N double bond of the azirine ring. ru.nl

This transformation is significant as it provides access to optically active 2H-azirine-2-carboxylates from their corresponding enantiopure aziridine precursors, with the stereocenter at the C2 position remaining intact during the oxidation. ru.nl The resulting 2H-azirines are themselves useful synthetic intermediates. The regioselective introduction of the double bond occurs between N1 and C3, not in conjugation with the ester group at C2. ru.nl

| Substrate (Aziridine Ester) | Oxidizing Agent System | Product (Azirine Ester) | Yield (%) |

|---|---|---|---|

| Methyl 3-phenylthis compound | DMSO, (COCl)2, Et3N | Methyl 3-phenyl-2H-azirine-2-carboxylate | 85% |

| Methyl 3-octylthis compound | DMSO, (COCl)2, Et3N | Methyl 3-octyl-2H-azirine-2-carboxylate | 80% |

| Methyl 3-(2-phenylethenyl)this compound | DMSO, (COCl)2, Et3N | Methyl 3-(2-phenylethenyl)-2H-azirine-2-carboxylate | 75% |

Advanced Applications of Aziridine 2 Carboxylates in Organic Synthesis

Aziridine-2-carboxylates as Chiral Building Blocks

Enantioenriched aziridine-2-carboxylates are highly valued as versatile chiral building blocks in organic synthesis. chemrxiv.orgchemrxiv.org Their utility stems from the ability to undergo various transformations, including SN2 ring-opening reactions, modifications of the ester group, and serving as chiral 1,3-dipole precursors. researchgate.net The inherent ring strain of aziridines, estimated to be 26-27 kcal/mol, makes them susceptible to nucleophilic attack, facilitating the synthesis of a wide array of functionalized molecules. clockss.org

The stereochemistry of aziridine-2-carboxylates can be controlled through several synthetic strategies. Asymmetric aziridination of alkenes using catalysts derived from chiral ligands is a common approach. chemrxiv.org Additionally, kinetic resolution of racemic 2H-azirines has emerged as a powerful method for preparing optically enriched N-H aziridine-2-carboxylates. chemrxiv.orgchemrxiv.org These N-H aziridines are particularly noteworthy for their bench stability and ease of diversification. chemrxiv.orgresearchgate.net

The synthetic utility of chiral aziridine-2-carboxylates is demonstrated in their application to the total synthesis of various bioactive molecules. For instance, they have been employed as key intermediates in the synthesis of the antibiotic dynobacin A and the anti-inflammatory agent BIRT-377. chemrxiv.org The ability to introduce specific stereocenters through the use of these building blocks is crucial for achieving the desired biological activity of the target molecules.

Synthesis of Non-Canonical Amino Acids and Derivatives

Aziridine-2-carboxylates serve as valuable precursors for the synthesis of a diverse range of non-canonical amino acids (ncAAs), which are important components in medicinal chemistry and chemical biology. The ring-opening of aziridine-2-carboxylates with various nucleophiles provides a direct route to α- and β-amino acids with diverse side chains. clockss.org This strategy allows for the introduction of functionalities not found in the canonical amino acids, enabling the synthesis of peptides and proteins with novel properties. nih.gov

The regioselectivity of the ring-opening reaction is a critical aspect of this synthetic approach. While heteroatom nucleophiles typically attack the β-carbon (C3) to yield α-amino acids, the regioselectivity with carbon nucleophiles can be more variable. clockss.org However, methods have been developed to control this regioselectivity, such as the use of higher-order cuprates, which have been shown to react regioselectively with (2S)-N-para-toluenesulfonylaziridine-2-carboxylic acid to produce a variety of homochiral α-amino acids. rsc.org

Furthermore, aziridine-2-carboxylic acid can be incorporated into peptides to create unique structures with specific functionalities. The electrophilic nature of the aziridine (B145994) ring allows for site-selective conjugation with nucleophiles, such as thiols, which is a valuable tool for peptide modification and the development of peptide-based drugs and probes. illinois.eduresearchgate.net This approach has been used to introduce biochemical tags and other moieties onto peptides both in solution and on solid support. illinois.edu

Strategic Use in Natural Product Total Synthesis

The unique reactivity and stereochemical versatility of aziridine-2-carboxylates make them powerful intermediates in the total synthesis of complex natural products. Their ability to introduce nitrogen-containing functionalities with high stereocontrol is particularly valuable in the construction of alkaloids, sphingoids, and other bioactive molecules.

Integration into Alkaloid Synthesis

Aziridine-2-carboxylates have been effectively utilized in the synthesis of various alkaloids. One notable strategy involves the use of aziridine intermediates derived from readily available starting materials. For example, N-benzylaziridine-2-carboxylates have been employed as key building blocks in alkaloid synthesis. thieme-connect.de Another approach utilizes aziridine carboxylates derived from carbohydrates, such as D-glucose, to synthesize polyhydroxylated piperidine (B6355638) and pyrrolidine (B122466) alkaloids. rsc.orgnih.gov These syntheses often rely on the regioselective ring-opening of the aziridine to introduce key stereocenters and functional groups.

Precursors for Sphingoids, Ceramides, and Analogues

The synthesis of sphingolipids and their analogues has also benefited from the use of aziridine-2-carboxylate chemistry. These compounds can serve as precursors to the sphingoid base, a core component of sphingolipids. The synthesis of sphingolipid analogues often involves the nucleophilic ring-opening of N-activated aziridine derivatives with various nucleophiles, including thiols and amines. This approach allows for the generation of a library of compounds with diverse lipid backbones and substituents, which can be screened for inhibitory activity against sphingolipid-metabolizing enzymes. Ceramide 2-aminoethylphosphonate (CAEP), a sphingolipid found in marine organisms, contains unique sphingoid bases and its metabolism involves the formation of ceramides. nih.gov

Role in Other Bioactive Molecule Synthesis

The application of aziridine-2-carboxylates extends to the synthesis of a broad range of other bioactive molecules. thieme-connect.de Their role as versatile synthetic intermediates is highlighted by their use in constructing complex heterocyclic frameworks and introducing nitrogen functionality in a stereocontrolled manner. The development of new synthetic methods for the preparation of aziridines continues to expand their utility in the synthesis of biologically active compounds. researcher.life

Development of Peptidomimetics and Peptide Conjugation

Aziridine-2-carboxylic acid and its derivatives have proven to be valuable tools in the field of peptide science, enabling the development of novel peptidomimetics and facilitating site-selective peptide conjugation. The incorporation of the strained aziridine ring into a peptide backbone introduces a unique electrophilic handle that can be exploited for various chemical modifications.

The synthesis of peptides containing aziridine-2-carboxylic acid can be achieved using solid-phase peptide synthesis (SPPS) methodologies. researchgate.net The Fmoc-protected version of aziridine-2-carboxylic acid (Fmoc-Azy-OH) has been successfully incorporated into peptide chains, demonstrating its compatibility with standard SPPS conditions. nih.gov This allows for the generation of peptides with a site-specifically placed aziridine residue.

Incorporation of this compound into Peptide Scaffolds

The integration of this compound (Azy), a nonproteinogenic amino acid, into peptide structures offers a powerful tool for creating unique peptidic molecules with tailored properties. acs.orgillinois.eduresearchgate.net The strained three-membered ring of the aziridine moiety introduces conformational constraints and serves as an electrophilic site for subsequent chemical modifications. acs.orgsemanticscholar.org Several synthetic strategies have been developed to incorporate this residue into peptide chains, primarily through solid-phase peptide synthesis (SPPS) and solution-phase methods. acs.orgillinois.eduresearchgate.net

A significant advancement in this area was the development of an Fmoc-based SPPS protocol that allows for the efficient and rapid generation of peptides containing the aziridine residue. acs.org This methodology involves the synthesis of Fmoc-Azy-OH, which can then be incorporated into a growing peptide chain using standard coupling reagents. acs.orgnih.gov The tolerance of the aziridine moiety to the conditions of multistep Fmoc-SPPS has been demonstrated, enabling the synthesis of diverse and complex aziridine-containing peptides. nih.gov

Alternatively, aziridine-containing dipeptides can be synthesized in solution and subsequently used as building blocks for larger peptide structures. semanticscholar.org One common approach begins with a protected serine dipeptide, which then undergoes cyclization to form the aziridine ring. However, this method can sometimes lead to the formation of various by-products. semanticscholar.org A more efficient strategy involves starting from a pre-formed aziridine-2-carboxylic acid and coupling it with other amino acid residues. semanticscholar.org The choice of protecting groups for the aziridine nitrogen and the carboxyl group is crucial to prevent unwanted side reactions and ensure the stability of the aziridine ring throughout the synthesis. semanticscholar.org

The incorporation of this compound provides a "warhead" within the peptide scaffold, enabling further functionalization. semanticscholar.org This electrophilic handle allows for covalent modification with various nucleophiles, a feature that is extensively utilized in the development of bioactive peptides and probes. semanticscholar.orgbeilstein-journals.orgnih.gov

Table 1: Comparison of Synthetic Strategies for Incorporating this compound into Peptides

| Strategy | Description | Advantages | Disadvantages |

| Solid-Phase Peptide Synthesis (SPPS) | Utilizes Fmoc-Azy-OH as a building block in a standard Fmoc-based SPPS protocol. acs.orgnih.gov | Rapid, efficient for long peptides, allows for the creation of diverse peptide libraries. acs.org | Requires synthesis of the specialized Fmoc-Azy-OH building block. acs.org |

| Solution-Phase Synthesis (from Serine) | Starts with a protected serine-containing dipeptide, followed by cyclization to form the aziridine ring. semanticscholar.org | Utilizes readily available starting materials. | Can result in the formation of by-products during the cyclization step. semanticscholar.org |

| Solution-Phase Synthesis (from Azy) | Begins with pre-formed aziridine-2-carboxylic acid which is then coupled to other amino acid residues. semanticscholar.org | Generally more efficient and higher yielding than the serine-based approach. semanticscholar.org | Requires the initial synthesis of the aziridine-2-carboxylic acid. |

Site-Selective Peptide Modification via Ring Opening

A key feature of peptides containing this compound is the unique electrophilicity of the aziridine ring, which allows for site-selective and stereoselective modification through nucleophilic ring-opening reactions. acs.orgillinois.eduresearchgate.netnih.gov This strategy provides a powerful method for the late-stage functionalization of peptides, enabling the introduction of a wide array of functionalities such as carbohydrates, lipids, and biochemical tags. acs.org

The ring-opening reaction typically proceeds with high regioselectivity, with the nucleophile attacking the less sterically hindered C3 carbon of the aziridine moiety. acs.orgrsc.org This results in the formation of a stable cysteine adduct when a thiol nucleophile is used. acs.org The reaction can be performed both in solution and on solid support, offering flexibility in the synthetic design. acs.orgnih.gov

A variety of nucleophiles have been successfully employed for the ring-opening of aziridine-containing peptides. Thiol nucleophiles, including anomeric carbohydrate thiols, farnesyl thiol, and other biochemical tags, have been shown to react efficiently and selectively with the aziridine residue. acs.orgnih.gov Amine nucleophiles, including the N-termini of amino acids or peptides, can also be used to open the aziridine ring, providing a method for linking peptide strands together. rsc.orgrsc.org This reaction often proceeds under mild conditions and without the need for a catalyst. rsc.orgrsc.org

The ability to perform these modifications on unprotected peptides highlights the chemoselectivity of the aziridine ring-opening reaction. nih.gov This convergent approach allows for the efficient construction of complex, modified peptides from readily accessible aziridine-containing precursors. acs.orgnih.gov

Table 2: Examples of Nucleophiles Used in Site-Selective Peptide Modification

| Nucleophile | Resulting Modification | Key Features |

| Thiols (e.g., carbohydrate thiols, farnesyl thiol) | Cysteine adducts, Glycopeptides, Lipidated peptides. acs.orgnih.gov | Highly regioselective at the C3 position. acs.org Can be performed in solution and on solid support. acs.orgnih.gov |

| Amines (e.g., amino acid N-termini, di- or tripeptides) | Diamino acid linkages, Peptide-peptide linkages. rsc.orgrsc.org | Regioselective at the β-position. rsc.org Often proceeds without a catalyst under mild conditions. rsc.org |

| Water | Threonine linkage. nih.gov | Can be used in aziridine-mediated peptide ligation. nih.gov |

Design of Enzyme Inhibitors and Related Molecular Probes (Focus on Chemical Mechanisms)

The electrophilic nature of the aziridine ring makes this compound a valuable scaffold for the design of enzyme inhibitors, particularly for cysteine and aspartic proteases. nih.govnih.govnih.gov The underlying inhibitory mechanism involves the nucleophilic attack of an active site residue of the enzyme on the strained aziridine ring, leading to its opening and the formation of a covalent bond between the inhibitor and the enzyme. nih.govnih.gov This results in irreversible or pseudo-irreversible inhibition. nih.govnih.gov

For cysteine proteases, the active site contains a highly nucleophilic cysteine residue. The thiol group of this cysteine attacks one of the carbons of the aziridine ring, leading to its opening and the formation of a stable thioether linkage. nih.govnih.gov The reactivity of the aziridine moiety towards thiols has been shown to be significantly higher than other common electrophilic warheads like N-ethylmaleimide or α-iodopropionic acid. nih.gov This inherent reactivity contributes to the potency of aziridine-based inhibitors.

The inhibitory potency can be modulated by substituents on the aziridine nitrogen. For instance, incorporating an electron-withdrawing group, such as a formyl group, on the nitrogen atom can significantly enhance the inhibitory activity. nih.govscispace.com Quantum chemical computations have shown that an N-formyl group lowers the activation barrier for the ring-opening reaction by a thiolate and increases the exothermicity of the reaction by stabilizing the transition state. nih.gov This rational design approach has led to the development of inhibitors with dramatically improved potency. nih.gov

In the case of aspartic proteases, a series of cis-configured 1-alkyl-3-phenylaziridine-2-carboxylates have been synthesized as pseudo-irreversible inhibitors. nih.gov The proposed mechanism involves the nucleophilic attack of one of the active site aspartate residues on the aziridine ring. The hydrophobic interactions between the N-alkyl substituent of the inhibitor and the S2 pocket of the enzyme can significantly contribute to the binding affinity and inhibitory activity. nih.gov

The specificity of these inhibitors can be further enhanced by incorporating peptide sequences that are recognized by the target enzyme. dndi.org This allows for the delivery of the aziridine "warhead" to the active site of the specific protease, increasing the efficiency and reducing off-target effects.

Table 3: Mechanistic Insights into this compound-Based Enzyme Inhibition

| Enzyme Class | Active Site Nucleophile | Chemical Mechanism of Inhibition | Factors Influencing Potency |

| Cysteine Proteases | Cysteine (thiol group). nih.govnih.gov | Nucleophilic attack of the cysteine thiol on the aziridine ring, leading to covalent thioether bond formation and irreversible inhibition. nih.govnih.gov | Electron-withdrawing substituents on the aziridine nitrogen enhance reactivity. nih.govscispace.com Peptide recognition sequences improve specificity. dndi.org |

| Aspartic Proteases | Aspartate (carboxylate group). nih.gov | Nucleophilic attack of an active site aspartate on the aziridine ring, resulting in pseudo-irreversible inhibition. nih.gov | N-alkyl substituents can enhance binding through hydrophobic interactions with enzyme sub-pockets. nih.gov |

Construction of Diverse Nitrogen-Containing Heterocycles

Aziridine-2-carboxylates are versatile building blocks for the synthesis of a wide range of more complex nitrogen-containing heterocycles. clockss.orgresearchgate.net The inherent ring strain of the aziridine moiety makes it susceptible to ring-opening and ring-expansion reactions, which can be harnessed to construct larger and more diverse heterocyclic systems. clockss.orgresearchgate.net

One common strategy involves the nucleophilic ring-opening of the aziridine, followed by an intramolecular cyclization. The regioselectivity of the initial ring-opening is a critical factor in determining the final heterocyclic product. frontiersin.orgnih.gov For example, depending on the substituents on the aziridine and the reaction conditions, either five-membered (pyrrolidine) or six-membered (piperidine) rings can be formed. nih.gov The nature of the nucleophile and the presence of activating groups on the aziridine nitrogen play a crucial role in controlling the outcome of these transformations. clockss.org

Ring-expansion reactions of aziridine-2-carboxylates provide another powerful route to larger heterocycles. For instance, the reaction of N-alkylaziridine-2-carboxylates with N-alkyl isocyanates can lead to the formation of imidazolidin-2-ones in the absence of a catalyst. researchgate.net Interestingly, changing the isocyanate to an N-phenyl derivative can result in the formation of oxazolidin-2-imines. researchgate.net These reactions are thought to proceed through a zwitterionic intermediate formed by the nucleophilic attack of the aziridine nitrogen on the isocyanate. researchgate.net